N-(4-Bromophenyl)-2,4-dinitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJQUFZYIASQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303245 | |
| Record name | N-(4-Bromophenyl)-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4603-74-1 | |
| Record name | NSC157491 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromophenyl)-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMO-2,4-DINITRODIPHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 4 Bromophenyl 2,4 Dinitroaniline and Its Advanced Analogues
Established Synthetic Routes and Mechanistic Considerations
The construction of the N-(4-Bromophenyl)-2,4-dinitroaniline framework is primarily achieved through well-established reaction pathways. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. The two most prominent strategies are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Strategies in the Formation of this compound
Nucleophilic aromatic substitution (SNAr) is a foundational method for synthesizing N-aryl-2,4-dinitroanilines. acs.org This reaction is particularly effective for this class of compounds due to the electronic properties of the dinitrophenyl ring. The synthesis of this compound via SNAr typically involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with 4-bromoaniline (B143363). study.com
The mechanism of the SNAr reaction is a two-step addition-elimination process. pressbooks.pubscribd.com
Nucleophilic Attack: The amino group of 4-bromoaniline acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the 1-chloro-2,4-dinitrobenzene ring. This initial attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. scribd.com
Stabilization and Elimination: The negative charge of the Meisenheimer complex is significantly stabilized by resonance, with the electron-withdrawing nitro groups at the ortho and para positions delocalizing the charge. pressbooks.pubbrainly.com This stabilization is crucial for the reaction to proceed. In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound. study.com
The presence of strong electron-withdrawing groups, such as the two nitro groups, is essential to activate the aromatic ring towards nucleophilic attack, making SNAr a viable and efficient pathway. scribd.comquora.com Without these groups, aryl halides are generally unreactive towards nucleophiles under these conditions.
Palladium-Catalyzed Coupling Reactions for Constructing the Diarylamine Framework of this compound
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for forming C–N bonds. wikipedia.org This methodology offers a powerful alternative to SNAr, especially for less activated or sterically hindered substrates. acs.orgnih.gov The synthesis of this compound can be envisioned by coupling 4-bromoaniline with an appropriate 2,4-dinitrophenyl halide or triflate, or conversely, by coupling 2,4-dinitroaniline (B165453) with 1,4-dibromobenzene or a related aryl halide.
The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps: wikipedia.org
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (e.g., a 2,4-dinitrophenyl halide), inserting into the carbon-halogen bond to form a palladium(II) intermediate.
Amine Coordination and Deprotonation: The amine (e.g., 4-bromoaniline) coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.
Reductive Elimination: The diarylamine product is formed by the elimination from the palladium center, which regenerates the palladium(0) catalyst, allowing the cycle to continue.
The choice of ligand for the palladium catalyst is critical and has been the subject of extensive development, leading to several 'generations' of catalysts with broad applicability. wikipedia.org Ligands such as sterically hindered biaryl phosphines are often employed to facilitate the reductive elimination step and improve reaction efficiency. rug.nl While SNAr is often efficient for activated substrates like dinitrohalobenzenes, palladium-catalyzed methods provide a broader scope and are indispensable for constructing more complex diarylamine frameworks. acsgcipr.org
Regioselective Functionalization Approaches in Related Dinitroaniline Synthesis
Regioselectivity, the control of reaction site, is a critical aspect of synthesizing specifically substituted dinitroanilines. While the structure of this compound is defined, understanding regioselective principles is vital for creating its analogues or when multiple reaction pathways are possible.
One key area where regioselectivity is crucial is during the nitration of an existing N-aryl aniline (B41778). Direct nitration of anilines can be complicated by oxidation and the formation of multiple isomers. researchgate.net The directing effects of the substituents on the aromatic rings govern the position of the incoming nitro groups. For instance, in the nitration of N-phenylaniline derivatives, the substitution pattern is influenced by the electronic effects of groups on both rings. Protecting the amine functionality, for example as an acetamide, can help direct nitration to the para position and prevent unwanted side reactions. ulisboa.pt
Another aspect of regioselectivity involves reactions on a molecule that already contains multiple functional groups. For example, in the selective reduction of dinitro compounds, it is possible to reduce one nitro group while leaving the other intact. Reagents such as sodium sulfide or zinc in the presence of ammonium (B1175870) chloride can achieve this, often with high selectivity depending on the steric and electronic environment of the nitro groups. stackexchange.com For instance, in 2,4-dinitroaniline derivatives, the nitro group ortho to the amino group is often preferentially reduced. stackexchange.com Such selective transformations are essential for the synthesis of complex derivatives and advanced analogues.
Green Chemistry Principles and Sustainable Synthetic Protocols
The application of green chemistry principles to the synthesis of fine chemicals like this compound is an area of growing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key green chemistry strategies applicable to dinitroaniline synthesis include:
Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs). Replacing these with more environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions, can significantly reduce environmental impact. For instance, some SNAr reactions can be effectively carried out in water with the aid of a base, offering a greener alternative to organic solvents. nih.gov
Catalysis: The use of catalysts, as seen in Palladium-catalyzed coupling, is inherently greener than using stoichiometric reagents because small amounts of the catalyst can produce large quantities of product, reducing waste. acsgcipr.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. It can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. nih.govresearchgate.net This technique has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds and dyes, and is applicable to the synthesis of dinitroaniline derivatives. orientjchem.orgmdpi.comnih.gov The rapid and efficient heating provided by microwaves can enhance the rates of both SNAr and metal-catalyzed reactions.
A comparison of conventional versus microwave-assisted synthesis for a related organic reaction is shown below, highlighting the typical advantages of the green chemistry approach.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | ~30 minutes (reflux) | 10 minutes |
| Energy Input | Continuous heating of entire vessel | Focused heating of reactants |
| Solvent Volume | Typically larger volumes | Often reduced solvent volume |
| Yield | Often lower | Frequently higher |
This interactive table illustrates the general benefits observed in microwave-assisted synthesis compared to conventional heating methods, as reported for various organic reactions.
Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis
Optimizing reaction conditions is essential to maximize the yield and purity of the desired product while minimizing costs and waste. For the synthesis of this compound and related compounds, several parameters can be systematically varied.
In the context of an SNAr reaction, key variables include:
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products.
Solvent: The choice of solvent can influence the solubility of reactants and the stability of the intermediate Meisenheimer complex.
Base: In reactions involving amine nucleophiles, a base may be added to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.
Concentration: The concentration of reactants can affect the reaction rate and, in some cases, the product distribution.
For palladium-catalyzed reactions, optimization is more complex and involves screening catalysts, ligands, bases, and solvents to find the ideal combination for a specific set of substrates. nih.gov
An example of reaction optimization is found in the industrial synthesis of 2,4-dinitroaniline from 4-chloro-1,3-dinitrobenzene and ammonia (B1221849). By carefully controlling the reaction parameters, a near-quantitative yield of a high-purity product can be achieved.
Table 1: Optimized Conditions for the Synthesis of 2,4-Dinitroaniline
| Parameter | Optimized Value | Outcome | Reference |
|---|---|---|---|
| Reactants | 4-chloro-1,3-dinitrobenzene, Aqueous Ammonia | - | google.com |
| Temperature | 70-80 °C | High reaction rate, minimal side products | google.com |
| Ammonia Conc. | 20-35% by weight | Efficient reaction | google.com |
| Ammonia Stoichiometry | >300% of theoretical amount | Drives reaction to completion | google.com |
| Reaction Time | ~30 minutes (after addition) | Short cycle time | google.com |
| Final Yield | 98.4% | Highly efficient process | google.com |
| Product Purity | High (m.p. 178-179 °C) | Suitable for direct use | google.com |
This table showcases an example of optimized industrial conditions for a closely related SNAr reaction, demonstrating how careful control of parameters leads to excellent yield and purity. google.com
Such systematic optimization, whether through traditional methods or modern high-throughput screening guided by algorithms, is crucial for developing efficient and economical synthetic routes. nih.gov
Chemical Reactivity and Mechanistic Investigations of N 4 Bromophenyl 2,4 Dinitroaniline
Electron Transfer Processes and Redox Behavior of the Dinitroaniline Moiety
The redox chemistry of N-(4-Bromophenyl)-2,4-dinitroaniline is characterized by the susceptibility of the dinitroaniline moiety to reduction and the aniline (B41778) nitrogen to oxidation. The two nitro groups render the dinitrophenyl ring highly electron-deficient, making it the primary site for electron acceptance (reduction). Conversely, the lone pair of electrons on the secondary amine nitrogen is the principal site for electron removal (oxidation).
Reduction Processes: The reduction of dinitroaromatic compounds typically occurs in a stepwise manner. For the dinitroaniline moiety, the process involves the sequential reduction of the two nitro groups. This generally proceeds through the formation of nitro radical anions and further reduction to nitroso, hydroxylamino, and ultimately amino groups. The precise reduction potentials are sensitive to the solvent, pH, and the nature of substituents on the aromatic rings. While specific experimental data for this compound is not readily available, the expected behavior can be inferred from studies on related compounds. The presence of the electron-withdrawing 4-bromophenyl group is expected to have a modest influence on the reduction potentials of the nitro groups compared to unsubstituted 2,4-dinitroaniline (B165453).
Oxidation Processes: The oxidation of the molecule involves the removal of an electron from the aniline nitrogen. The one-electron oxidation potentials of substituted anilines are strongly correlated with the electronic properties of the substituents. umn.edu Electron-withdrawing groups, such as the two nitro groups in this compound, make the molecule more difficult to oxidize. They significantly lower the energy of the Highest Occupied Molecular Orbital (HOMO), which is centered on the aniline nitrogen. umn.edu Therefore, this compound is expected to have a high oxidation potential, reflecting its resistance to losing an electron.
The table below summarizes the expected influence of the key structural components on the redox potentials of the molecule.
| Structural Feature | Effect on Reduction Potential (Nitro Groups) | Effect on Oxidation Potential (Amine Nitrogen) | Rationale |
| 2,4-Dinitro Groups | Makes reduction easier (less negative potential) | Makes oxidation harder (more positive potential) | Strong -I and -R effects significantly lower electron density on the ring and the amine nitrogen. |
| N-(4-Bromophenyl) Group | Minor effect, slightly easier reduction | Minor effect, slightly harder oxidation | The group is overall electron-withdrawing, but its effect is less pronounced than the nitro groups. |
This table is based on established principles of physical organic chemistry and data from related compounds.
Substitution Reactions at the Bromine-Substituted Phenyl Ring
The bromine atom on the N-phenyl ring serves as a versatile handle for synthetic transformations, particularly through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the extensive diversification of the molecular structure. The C(sp²)–Br bond in this compound is a suitable substrate for such transformations.
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming new C-C bonds. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl bromide with an amine. This would allow for the synthesis of derivatives with a second amino group.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a C(sp²)–C(sp) bond. semanticscholar.org
The general scheme for these reactions is presented below, showcasing the transformation of the bromo-substituent into various functional groups.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-R (Aryl, Alkyl) |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-NR₂ |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Vinyl) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) |
| Stille | Organostannane | Pd(PPh₃)₄ | C-R (Aryl, Vinyl) |
This table provides illustrative examples of common palladium-catalyzed reactions.
Reactivity of the Dinitroaniline System Towards Various Reagents
The reactivity of the dinitroaniline system is largely governed by the severe electron deficiency of the phenyl ring and the acidic nature of the N-H proton.
The 2,4-dinitrophenyl moiety is a strong electron-withdrawing group, which makes the attached amino group's N-H proton significantly more acidic than that of aniline or diphenylamine (B1679370). Consequently, this compound can be deprotonated by moderately strong bases to form a resonance-stabilized anion. The negative charge in this anion is delocalized over the amino nitrogen and, importantly, onto the oxygen atoms of the ortho and para nitro groups. This stabilized anion can then act as a nucleophile in subsequent reactions, such as alkylation or acylation at the nitrogen atom.
While the dinitro-substituted ring is highly activated towards nucleophilic aromatic substitution (SNAr), in this molecule, there is no suitable leaving group on that ring. A reaction with a strong nucleophile would not readily displace the aryl-amino group. Instead, reactivity is centered on the acidic N-H bond. For instance, reactions with acylating agents (like acyl chlorides or anhydrides) in the presence of a base would readily form the corresponding N-acyl derivative.
Acid-Base Equilibria and Protonation Characteristics of this compound
The acid-base properties of this compound are dominated by the powerful electron-withdrawing effects of the two nitro groups. These groups drastically reduce the electron density on the aniline nitrogen atom.
Basicity: Compared to aniline, 2,4-dinitroaniline is a significantly weaker base. wikipedia.org The delocalization of the nitrogen lone pair into the electron-deficient ring system, which is further enhanced by the nitro groups, makes these electrons much less available for protonation. The pKₐ of the conjugate acid of 2,4-dinitroaniline is reported to be extremely low, around -4.53, indicating that it is a very strong acid (and thus 2,4-dinitroaniline is a very weak base). wikipedia.org The addition of a 4-bromophenyl group to the nitrogen is not expected to alter this characteristic fundamentally. Therefore, this compound is a very weak base, and its protonation requires strongly acidic conditions.
Acidity: Conversely, the electron-withdrawing nitro groups enhance the acidity of the N-H proton. The pKₐ for the loss of the N-H proton from 2,4-dinitroaniline is approximately 18.46, which is significantly more acidic than typical amines. nih.gov This allows the compound to form an anionic species in the presence of suitable bases. The 4-bromophenyl substituent, being weakly deactivating, will have a minor acid-strengthening effect compared to a simple phenyl group.
The following table compares the acid-base properties of aniline and 2,4-dinitroaniline, providing a basis for the expected properties of this compound.
| Compound | pKₐ of Conjugate Acid (BH⁺) | pKₐ of N-H Proton | Basicity/Acidity Profile |
| Aniline | ~4.6 | ~30 | Moderately weak base, very weak acid |
| 2,4-Dinitroaniline | -4.53 wikipedia.org | 18.46 nih.gov | Extremely weak base, moderately weak acid |
| This compound | < -4.5 (Estimated) | < 18.5 (Estimated) | Extremely weak base, moderately weak acid |
Data for aniline and 2,4-dinitroaniline are from established literature. Values for this compound are estimated based on substituent effects.
Advanced Structural Elucidation Techniques Applied to N 4 Bromophenyl 2,4 Dinitroaniline
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable analytical technique in chemical analysis, providing vital information about the molecular weight and structure of a compound. For N-(4-Bromophenyl)-2,4-dinitroaniline, with a molecular formula of C₁₂H₈BrN₃O₄, the calculated monoisotopic mass is 336.969819 g/mol . epa.gov This value is a key reference point in the analysis of its mass spectrum.
Various ionization techniques can be employed to study this molecule. Electron Ionization (EI) typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. Softer ionization methods, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are more likely to yield a prominent molecular ion or a protonated molecule, which is crucial for confirming the molecular weight. For instance, in negative ion chemical ionization (NICI), dinitroaniline herbicides, which are structurally related to the target compound, characteristically form stable molecular anions ([M]⁻) that often represent the base peak in the spectrum.
A plausible fragmentation pathway for this compound can be predicted based on the established fragmentation of similar compounds. The initial ionization event would generate a molecular ion ([M]⁺•). Due to the presence of two nitro groups, which are strong electron-withdrawing groups, and a bromine atom, the molecule has several potential sites for initial bond cleavage.
The fragmentation of the 2,4-dinitroaniline (B165453) moiety is expected to involve the characteristic loss of nitro groups (NO₂) and nitric oxide (NO). The bond between the nitrogen of the amino group and the 4-bromophenyl ring is also a likely point of scission.
A proposed fragmentation pathway for this compound is detailed below:
Initial Ionization : The molecule loses an electron to form the molecular ion, [C₁₂H₈BrN₃O₄]⁺•.
Loss of a Nitro Group : A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group (NO₂), leading to a significant fragment ion.
Loss of Nitric Oxide : Subsequent or alternative fragmentation can involve the loss of a nitric oxide radical (NO•).
Cleavage of the C-N Bond : The bond connecting the two aromatic rings via the amine linkage can break, leading to fragments corresponding to the 4-bromophenyl and 2,4-dinitrophenyl moieties.
Fragmentation of the Bromophenyl Ring : The 4-bromophenyl fragment can further fragment, though the carbon-bromine bond is relatively strong.
The following table outlines the predicted major fragments for this compound in a mass spectrum. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in characteristic isotopic patterns for any fragment containing a bromine atom, appearing as a pair of peaks separated by two mass-to-charge units (m/z).
| Predicted m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 337/339 | [C₁₂H₈BrN₃O₄]⁺• | Molecular Ion (M⁺•) |
| 291/293 | [C₁₂H₈BrN₂O₂]⁺ | M⁺• - NO₂ |
| 261/263 | [C₁₂H₈BrN₂O]⁺ | M⁺• - NO₂ - NO |
| 171/173 | [C₆H₅Br]⁺• | Cleavage of the C-N bond |
| 167 | [C₆H₄N₂O₄]⁺• | Cleavage of the C-N bond |
This predictive analysis, based on the known behavior of related chemical structures, provides a solid framework for interpreting the mass spectrum of this compound and for confirming its structural features.
Theoretical and Computational Chemistry Studies of N 4 Bromophenyl 2,4 Dinitroaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a primary computational tool for examining the electronic properties of N-(4-Bromophenyl)-2,4-dinitroaniline. This method allows for the accurate prediction of various molecular properties, offering a comprehensive view of its electronic framework.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap typically signifies higher reactivity. irjweb.comresearchgate.net
For this compound, DFT calculations are used to determine the energies of these orbitals. The electron-withdrawing nitro groups and the bromine atom heavily influence the electronic distribution and thus the HOMO and LUMO energy levels. This "push-pull" electronic structure leads to a smaller HOMO-LUMO gap, suggesting a tendency for charge transfer and increased reactivity, which is important for applications in nonlinear optics and materials science. researchgate.netnih.govdntb.gov.ua
Table 1: Calculated Frontier Molecular Orbital Data
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. |
Note: The specific energy values can vary based on the computational method and basis set used.
The Electrostatic Potential Surface (EPS) map visualizes the charge distribution across a molecule, highlighting reactive sites for electrophilic and nucleophilic attacks. dntb.gov.ua In this compound, the EPS map shows distinct areas of positive and negative potential.
Regions around the nitro groups' oxygen atoms have a strong negative potential, marking them as probable sites for electrophilic attack. In contrast, the amine group's hydrogen atoms and the aromatic rings have a positive potential, indicating their vulnerability to nucleophilic attack. researchgate.net This detailed charge analysis is crucial for understanding intermolecular interactions like hydrogen bonding and for predicting interactions with other molecules. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior
While DFT provides a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective on the molecule's behavior. MD simulations track the movements of atoms and molecules, revealing the conformational flexibility of this compound and its interactions with solvents.
These simulations can uncover the most stable conformations and the energy barriers between them by analyzing the dihedral angle between the two phenyl rings. This information is vital for understanding how the molecule's shape affects its properties. MD can also clarify how solvent molecules arrange around the compound, detailing the solvation shell and its influence on solubility and reactivity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analoguesresearchgate.netnih.gov
QSAR and QSPR models are statistical methods used to predict the biological activity or physicochemical properties of compounds from their molecular structure. researchgate.netnih.gov For this compound and its analogues, these models can fast-track the discovery of new derivatives with improved characteristics.
In a QSAR/QSPR study, the activities or properties of a series of analogues are measured experimentally. Molecular descriptors are then calculated and correlated with these measurements to build a predictive model. For analogues of this compound, descriptors like the HOMO-LUMO gap and dipole moment could be used to predict their effectiveness as, for instance, antimicrobial agents. researchgate.netnih.gov These models enable the virtual screening of large compound libraries, identifying promising candidates for synthesis and testing.
Computational Elucidation of Reaction Mechanisms and Transition States for this compound Transformations
Computational chemistry is instrumental in deciphering the mechanisms of chemical reactions involving this compound. By mapping a reaction's potential energy surface, researchers can identify reactants, products, intermediates, and transition states.
Academic Applications and Diverse Research Avenues of N 4 Bromophenyl 2,4 Dinitroaniline
Role in Materials Science and Polymer Chemistry
The unique electronic and structural characteristics of N-(4-bromophenyl)-2,4-dinitroaniline position it as a candidate for the development of advanced materials. The presence of both electron-withdrawing nitro groups and the polarizable bromine atom can impart specific properties to larger molecular and supramolecular structures.
While direct applications of this compound in organic electronics are still an emerging area of research, the broader class of nitroaniline derivatives has shown promise. For instance, derivatives of N,N-dimethyl-4-nitroaniline are recognized for their potential in non-linear optical materials, a field closely related to organic electronics. researchgate.net The significant dipole moment in such molecules, arising from the charge transfer between an electron-donating group (like an amine) and an electron-withdrawing group (like a nitro group), is a key feature for these properties. researchgate.net
The structure of this compound, with its dinitro-substituted ring, suggests it could participate in charge-transfer interactions, which are fundamental to the functioning of organic semiconductors. The electron-withdrawing nature of the dinitrophenyl moiety can facilitate the acceptance of electrons, a property useful in n-type semiconductor materials. The potential for this compound to act as a component in charge-transfer complexes, where it would pair with an electron-donating molecule, is a viable avenue for future research in organic electronic materials.
Table 1: Potential Electronic Properties of this compound and Related Compounds
| Compound Family | Key Structural Feature | Potential Application in Organic Electronics |
|---|---|---|
| N-(Aryl)-nitroanilines | Electron-donating amine and electron-withdrawing nitro group(s) | Charge-transfer complexes, non-linear optics |
| Dinitroaniline derivatives | Strong electron-withdrawing dinitrophenyl group | n-type organic semiconductors |
Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked by organic ligands. nih.gov The design of these materials relies on the specific coordination chemistry between the metal and the ligand. This compound possesses several potential coordination sites, including the nitrogen atom of the secondary amine and the oxygen atoms of the two nitro groups.
Research on related compounds demonstrates the feasibility of using molecules with similar functional groups as ligands. For example, a coordination polymer of Nickel(II) has been synthesized using 2-(4-bromophenoxy)acetohydrazide (B95197) as a ligand, where coordination occurs through a carbonyl oxygen and an amine nitrogen. mdpi.com This indicates that the amine nitrogen in this compound could potentially coordinate with a metal center. Furthermore, the nitro groups can also act as coordination sites. While direct synthesis of MOFs or coordination polymers with this compound has not been extensively reported, its structural motifs suggest it could function as a versatile ligand, potentially leading to novel materials with interesting catalytic, sorption, or electronic properties. The formation of 1D, 2D, or 3D structures is a hallmark of coordination polymers. nih.gov
Utility as a Precursor for Advanced Organic Dyes and Pigments
Dinitroanilines are a well-established class of intermediates in the synthesis of various dyes and pigments. wikipedia.org Specifically, 2,4-dinitroaniline (B165453) is used in the production of azo dyes and disperse dyes. wikipedia.org These dyes are synthesized through diazotization of the primary amine followed by coupling with a suitable coupling component.
While this compound is a secondary amine, its dinitroaniline core makes it a valuable precursor. The presence of the bromine atom on the phenyl ring can also be exploited to modify the properties of the final dye, such as its color, fastness, and affinity for different fibers. Research on novel bifunctional reactive dyes has utilized 4-(4-bromophenyl)-1,3-thiazol-2-amine, a compound also containing a bromophenyl group, to synthesize dyes for nylon fabrics. researchgate.netrichtmann.org This suggests that the N-(4-bromophenyl) moiety can be incorporated into dye structures to tune their properties. The synthesis of dyes from this compound could potentially involve functionalization of the secondary amine or reactions involving the aromatic rings.
Application in Analytical Chemistry and Chemical Sensing Technologies
The electron-deficient nature of the dinitrophenyl group makes this compound and related compounds promising candidates for the development of chemical sensors.
Chemosensors operate by exhibiting a measurable response, often a change in color or fluorescence, upon interaction with a specific analyte. The design of such sensors often incorporates a binding site for the analyte and a signaling unit. The dinitroaniline moiety is a known chromophore and can act as a signaling unit.
Research has shown that dinitrophenol-based compounds can act as colorimetric chemosensors for the detection of ions like Cu²⁺ and S²⁻. mdpi.comresearchgate.net Similarly, dinitrophenyl hydrazones have been developed as colorimetric probes for anions. uminho.pt The acidic N-H proton in this compound could potentially interact with basic anions, leading to a color change. Furthermore, fluorescent sensors have been developed for the detection of 2,4-dinitroaniline itself, indicating the utility of this core structure in sensing applications. researchgate.netnih.gov The presence of the bromine atom could also influence the selectivity and sensitivity of a sensor based on this molecule. The detection of nitroaromatic compounds, which are common environmental pollutants, is an area of active research. mdpi.com
The detection of analytes using chemosensors based on this compound would rely on various spectroscopic techniques.
UV-Visible Spectroscopy: The interaction of the chemosensor with an analyte can lead to a shift in the absorption bands in the UV-Vis spectrum, resulting in a color change that can be detected by the naked eye or quantified with a spectrophotometer. mdpi.comresearchgate.net Dinitroaniline herbicides, for instance, have been analyzed using UV spectrophotometry. nih.gov
Fluorescence Spectroscopy: While many nitroaromatic compounds are not intrinsically fluorescent, they can be used as quenchers in fluorescence-based sensing systems. mdpi.com A sensor could be designed where the fluorescence of a fluorophore is quenched by the dinitroaniline moiety, and this quenching is modulated by the presence of an analyte. Alternatively, the interaction with an analyte could induce fluorescence. The photoreduction of certain compounds in the presence of dinitroaniline derivatives can generate highly fluorescent products, a principle that has been used for their quantitative analysis. osti.gov
Table 2: Spectroscopic Data for Related Dinitro Compounds
| Compound/Class | Spectroscopic Technique | Observation | Reference |
|---|---|---|---|
| Dinitrophenol-based chemosensor | UV-Vis Spectroscopy | Color change from yellow to colorless upon Cu²⁺ detection. | mdpi.comresearchgate.net |
| Dinitrophenyl hydrazones | Colorimetric analysis | Color change from light yellow to magenta in the presence of specific anions. | uminho.pt |
| Dinitroaniline herbicides | UV Spectrophotometry | Used for identification and quantification. | nih.gov |
Photophysical Properties and Photochemistry
The photophysical and photochemical behavior of this compound is dictated by the interplay of its constituent aromatic rings and the strong electron-withdrawing nature of the two nitro groups. These features give rise to interesting absorption and emission characteristics and a propensity for specific photochemical reactions.
Investigation of Absorption and Emission Characteristics
The electronic absorption spectrum of this compound is expected to be characterized by intramolecular charge-transfer (ICT) transitions. In analogous nitro-substituted triphenylamines, such as 4-bromo-N-(4-bromophenyl)-N-(4-nitrophenyl)aniline (Br-NTPA), an additional long-wavelength absorption band is observed compared to the parent triphenylamine. ustc.edu.cn This band, which is sensitive to solvent polarity, is attributed to a charge transfer from the diphenylamine (B1679370) donor moiety to the nitrophenyl acceptor moiety. For Br-NTPA, this ICT band appears in the range of 377–394 nm. ustc.edu.cn Similarly, studies on substituted 2- and 4-nitrodiphenylamines reveal long-wavelength absorption bands associated with highly polar quinonoid charge-transfer forms. researchgate.net For 2,4-dinitrodiphenylamine, theoretical studies have assigned the absorption bands in the UV-Vis spectrum to specific electronic transitions, which are heavily influenced by charge-transfer effects. nih.gov
The fluorescence properties of this compound are anticipated to be significantly quenched. The presence of nitro groups in aromatic compounds is well-known to provide efficient non-radiative decay pathways for the excited state, often leading to very low fluorescence quantum yields. ustc.edu.cn For instance, the fluorescence quantum yield of Br-NTPA drops dramatically from 0.211 in solid powder to less than 0.001 in acetonitrile, indicating that solvent-driven non-radiative decay processes are dominant. ustc.edu.cn This quenching is often attributed to enhanced intersystem crossing to the triplet state, a common feature in nitroaromatic compounds. While direct emission data for this compound is not available, studies on the fluorescence of 2,4-dinitroaniline have shown that it can be used as a quencher for fluorescent carbon dots, further supporting the expectation of low intrinsic fluorescence. nih.gov
| Compound | Absorption Max (λ_max) | Emission Max (λ_em) | Fluorescence Quantum Yield (Φ_F) | Solvent | Reference |
| 4-bromo-N-(4-bromophenyl)-N-(4-nitrophenyl)aniline | 377-394 nm | - | <0.001 | Acetonitrile | ustc.edu.cn |
| 4-Nitrodiphenylamine | ~386 nm | - | - | - | researchgate.net |
| 2-Nitrodiphenylamine | ~425 nm | - | - | - | researchgate.net |
| 2,4-Dinitrophenylhydrazine | 400 nm (cutoff) | 335 nm, 398 nm | - | - | scirp.org |
| Carbon Dots (quenched by 2,4-dinitroaniline) | 305 nm (excitation) | 378 nm | - | Aqueous | nih.gov |
This table presents data from related compounds to infer the potential photophysical properties of this compound.
Studies on Photoisomerization and Photochemical Reactivity
The photochemical reactivity of this compound is largely influenced by the presence of the nitro groups. Photoisomerization is not expected to be a significant pathway for this molecule. In a study of a structurally related imine, N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline, no photoisomerization was observed upon UV irradiation. researchgate.netresearchgate.net This lack of photoreactivity was attributed to a photo-inhibition effect caused by the strongly electron-withdrawing nitro group.
Instead, the more likely photochemical pathway for this compound upon irradiation is degradation. Nitroaromatic compounds are known to undergo photodegradation, often initiated by the excitation of the nitro group. nih.govnih.govresearchgate.net For example, the photochemical degradation of N-2,4-dinitrophenylamino acids has been observed, leading to the formation of 4-nitro-2-nitrosoaniline. rsc.org This suggests that the 2,4-dinitrophenyl moiety is susceptible to photochemical transformation.
Transient absorption spectroscopy studies on related nitro-containing amines have provided insights into the initial steps of their photochemical reactions. Upon photoexcitation, an electron is often promoted to a π* orbital of the nitro group. dtic.mil This can lead to the formation of transient species, including triplet states and radical ions, which are intermediates in the degradation pathway. ustc.edu.cn The study of 2,6-dichloro-4-nitroaniline (B1670479) showed that photodegradation proceeds via photonucleophilic substitution, with the formation of nitrite (B80452) and chloride ions. lsu.edu A similar degradation mechanism involving the cleavage of the C-Br and C-N bonds, as well as transformation of the nitro groups, could be envisaged for this compound.
Future Perspectives and Emerging Research Challenges in the Study of N 4 Bromophenyl 2,4 Dinitroaniline
Exploration of Novel and Highly Efficient Synthetic Pathways
The synthesis of N-aryl dinitroanilines, including the target compound N-(4-Bromophenyl)-2,4-dinitroaniline, traditionally relies on nucleophilic aromatic substitution (SNAr) reactions. A common precursor, 2,4-dinitroaniline (B165453), can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849). wikipedia.orgwikipedia.org A method avoiding the need for an autoclave involves heating 2,4-dinitrochlorobenzene with ammonium (B1175870) acetate (B1210297) at 170°C to yield 2,4-dinitroaniline. orgsyn.org Subsequent N-arylation would lead to the desired product.
However, these classical methods often require harsh reaction conditions. A significant future challenge lies in the development of more efficient, sustainable, and safer synthetic protocols. Modern catalytic cross-coupling reactions present a promising alternative. The exploration of palladium- or copper-catalyzed Buchwald-Hartwig amination, coupling 4-bromoaniline (B143363) with 1-chloro-2,4-dinitrobenzene or 2,4-dinitroaniline with 1-bromo-4-iodobenzene, could offer milder reaction conditions and broader substrate scope.
A key research direction is the optimization of these catalytic systems to overcome the deactivating effects of the nitro groups and the potential for catalyst inhibition. The development of novel ligands and catalyst systems specifically tailored for electron-deficient substrates is crucial. Furthermore, flow chemistry methodologies could provide enhanced control over reaction parameters, improve safety for nitrated compounds, and facilitate scalability.
| Synthetic Method | Precursors | Conditions | Key Challenges/Opportunities |
| Classical SNAr | 2,4-Dinitrochlorobenzene, 4-Bromoaniline | High temperature, base | Harsh conditions, potential side reactions. |
| Two-Step (Ammonolysis + Arylation) | 2,4-Dinitrochlorobenzene, Ammonia, then Arylating Agent | High pressure/temperature for ammonolysis google.com | Requires control over multiple steps; intermediate purification. |
| Catalytic Cross-Coupling | 2,4-Dinitroaniline, 1-Bromo-4-halobenzene (or vice-versa) | Palladium or Copper catalyst, ligand, base | Catalyst deactivation by nitro groups; optimization of ligand and reaction conditions. |
| Flow Chemistry | Various | Continuous flow reactor | Improved safety, precise control, scalability. |
Unveiling Undiscovered Reactivity Patterns and Synthetic Transformations
The reactivity of this compound is dictated by its distinct functional groups. The electron-withdrawing nature of the two nitro groups significantly reduces the basicity of the aniline (B41778) nitrogen compared to aniline itself. wikipedia.org This electronic feature also activates the dinitrophenyl ring for further nucleophilic aromatic substitution, potentially allowing for the displacement of a nitro group under specific conditions, a reaction observed in related dinitrophenyl systems. researchgate.net
The bromine atom on the second phenyl ring serves as a versatile handle for a variety of synthetic transformations. Future research will likely focus on leveraging this site for post-synthetic modification.
Key areas for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Heck, and Sonogashira couplings at the C-Br bond can be used to introduce a wide array of substituents (aryl, alkyl, alkynyl groups), creating a library of complex derivatives with tunable electronic and steric properties. researchgate.net
Buchwald-Hartwig Amination: Further amination at the C-Br bond could lead to the synthesis of complex, multi-arylated amine structures.
Reduction of Nitro Groups: Selective or complete reduction of the nitro groups to amines would dramatically alter the electronic properties of the molecule, transforming the electron-withdrawing dinitrophenyl unit into an electron-donating phenylenediamine moiety. This would open pathways to new classes of dyes, polymers, and heterocyclic compounds.
Cyclization Reactions: The resulting diamine from nitro group reduction could be used as a precursor for the synthesis of benzimidazole (B57391) or quinoxaline (B1680401) derivatives, which are important scaffolds in medicinal chemistry and materials science. nih.gov
A significant challenge will be achieving selectivity in these transformations, particularly in controlling which functional group reacts (C-Br bond vs. nitro groups) and, in the case of reduction, achieving partial reduction to a single nitroamine if desired.
Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Insights
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic pathways and predicting reactivity. While classical methods involve quenching reactions and analyzing aliquots, they can miss transient, highly reactive intermediates. The future of mechanistic studies on reactions involving this compound lies in the application of advanced in-situ spectroscopic techniques.
Techniques such as ReactIR (in-situ FTIR), in-situ NMR, and Raman spectroscopy allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction. For instance, in studying the synthesis of this compound via SNAr, in-situ spectroscopy could potentially detect the formation and decay of the Meisenheimer complex, the key intermediate in this reaction type. Similarly, these techniques can provide invaluable kinetic data for catalytic cross-coupling reactions, helping to elucidate the catalytic cycle and identify rate-limiting steps or catalyst deactivation pathways. mdpi.com
The challenge in this area is often the complexity of the resulting data, which requires sophisticated data analysis techniques to deconvolute overlapping spectral signals and build accurate kinetic models. Combining these experimental techniques with computational studies can provide a powerful, synergistic approach to achieving a detailed mechanistic understanding. researchgate.net
Predictive Modeling for New Materials and Functional Properties
Computational chemistry and molecular modeling are indispensable tools for predicting the properties of new molecules and guiding experimental efforts. For this compound and its derivatives, predictive modeling offers a pathway to rapidly screen for promising candidates for various applications before committing to laborious synthesis.
Using methods like Density Functional Theory (DFT), researchers can predict a range of properties:
Molecular Geometry and Conformation: Understanding the three-dimensional structure, including the torsion angle between the phenyl rings.
Electronic Properties: Calculating the HOMO-LUMO energy gap, which is crucial for predicting photophysical properties like absorption and emission wavelengths. nih.gov This can identify derivatives with potential as dyes or optical materials.
Nonlinear Optical (NLO) Properties: The "push-pull" nature of the molecule (with the amine as a donor and dinitro groups as acceptors) suggests potential for NLO applications. DFT can calculate hyperpolarizabilities to screen for promising NLO candidates.
Reactivity Indices: Predicting sites most susceptible to nucleophilic or electrophilic attack, guiding the design of subsequent chemical transformations.
A major challenge is the accuracy of the computational models, which depends on the chosen level of theory and the inclusion of solvent effects. researchgate.netmdpi.com Experimental validation of predicted properties is essential to refine and improve the predictive power of the models. The synergy between predictive modeling and targeted synthesis represents a highly efficient strategy for discovering new functional materials based on the this compound scaffold.
Synergistic Approaches in Interdisciplinary Chemical Research
The true potential of this compound can be unlocked through interdisciplinary research that bridges synthetic chemistry with materials science, biology, and agricultural science. The versatile structure of this compound makes it a platform molecule for a variety of applications.
Materials Science: By functionalizing the bromophenyl ring, a diverse range of push-pull chromophores can be synthesized. Collaboration with materials scientists would be essential to fabricate and test these materials for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) or for nonlinear optics. nih.gov
Medicinal Chemistry: The dinitroaniline scaffold is a known pharmacophore. Dinitroaniline derivatives have been investigated for various biological activities. wikipedia.org Through modification of the parent compound, new derivatives could be synthesized and, in collaboration with biochemists and pharmacologists, screened for potential therapeutic properties, such as antimicrobial or anticancer agents. mdpi.com
Agricultural Science: Dinitroanilines are a well-known class of herbicides. wikipedia.orgnih.gov Research in collaboration with plant scientists could explore the phytotoxicity of this compound and its derivatives, potentially leading to the development of new crop protection agents. researchgate.net
The primary challenge in such interdisciplinary work is effective communication and integration of expertise across different fields. Synthetic chemists must understand the property requirements for a given application, while collaborators in other fields must appreciate the synthetic possibilities and limitations. Such synergistic efforts are critical for translating fundamental chemical research into tangible technological and societal benefits.
Q & A
Q. What are the common synthetic routes for N-(4-Bromophenyl)-2,4-dinitroaniline?
this compound can be synthesized via bromination of diphenylamine derivatives or copper-catalyzed coupling reactions. For example, halogenated diphenylamines are often prepared by direct bromination of aniline precursors using brominating agents like Br₂ in the presence of catalysts, as demonstrated in the synthesis of structurally similar 4-bromo-N-(4-bromophenyl)aniline . Alternatively, substituting nitro groups into pre-brominated aromatic amines via nitration reactions (e.g., using HNO₃/H₂SO₄) is a viable pathway. Reaction optimization requires careful control of stoichiometry, temperature (45–50°C), and reagent addition rates, as seen in analogous chlorination protocols for 6-chloro-2,4-dinitroaniline synthesis .
Q. Which analytical techniques are prioritized for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions and confirm bromine/nitro group integration. For example, aryl-bridging angles (~128°) and pitch angles (~18°–32°) in similar brominated diphenylamines are discernible via NMR .
- X-ray Crystallography : Resolves crystal packing, dihedral angles (e.g., ~47° in brominated analogs), and intermolecular interactions like Br···Br contacts (3.568 Å) .
- Chromatography : HPLC or GC-MS quantifies purity and detects byproducts, leveraging methods validated for 2,4-dinitroaniline environmental analysis .
Advanced Research Questions
Q. How does the substitution pattern influence crystal structure and intermolecular interactions?
The bromophenyl and nitro groups induce steric and electronic effects that dictate molecular conformation. For instance:
- Dihedral Angles : The dihedral angle between aromatic rings in this compound analogs is ~47°, compared to 56° in dichloro derivatives, due to differences in halogen electronegativity and van der Waals radii .
- Intermolecular Contacts : Short Br···Br contacts (3.568 Å) and lack of hydrogen bonding in brominated diphenylamines suggest dispersion forces dominate crystal packing .
- Polymorphism : Nitro group orientation can lead to distinct polymorphs, as observed in N-(2,4-dinitrophenyl)-2,4-dinitroaniline, where varying nitro group angles create alternative monoclinic forms .
Q. What methodological considerations optimize synthesis yield and purity?
- Reagent Ratios : A molar ratio of 1:1.5:4.5 (aniline:NaClO:HCl) maximizes chlorination efficiency in related dinitroanilines; bromination may require adjusted stoichiometry .
- Temperature Control : Maintaining 45–50°C prevents side reactions (e.g., over-nitration) .
- Workup Procedures : Neutralization and recrystallization (e.g., using ethanol/water mixtures) improve purity, as demonstrated in 2,4-dinitroaniline purification .
Q. How can in vitro assays evaluate the compound’s effect on tubulin polymerization?
- Turbidity Assays : Monitor microtubule polymerization kinetics via absorbance at 350 nm. Pre-incubate tubulin heterodimers with the compound (10–100 µM) and compare polymerization rates to controls .
- Competitive Binding Studies : Use fluorescence-labeled dinitroaniline derivatives (e.g., 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline) to quantify displacement from tubulin binding sites .
- Structure-Activity Relationships (SAR) : Compare inhibition efficacy against plant vs. mammalian tubulin to assess selectivity, leveraging findings from dinitroaniline derivatives .
Q. What challenges arise in interpreting NMR data for nitroaromatic compounds?
- Signal Splitting : Nitro groups deshield adjacent protons, causing complex splitting patterns. For example, nitro-substituted protons in 2,4-dinitroaniline exhibit downfield shifts (δ 8.5–9.5 ppm) .
- Quadrupolar Broadening : Bromine’s quadrupole moment can broaden signals, requiring high-field NMR (≥400 MHz) for resolution .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO-d₆) enhance solubility but may shift peaks; deuterated chloroform is preferred for aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
